

OSI-930 dosing schedule 500 mg twice daily

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Compound Focus: Osi-930

CAS No.: 728033-96-3

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Clinical Dosing Schedule & Key Findings

The phase I trial employed two schedules, but the BID schedule was primarily developed to improve drug exposure. The table below summarizes the core findings for the 500 mg BID regimen [1]:

Parameter	Summary for 500 mg BID Schedule
Recommended Phase II Dose	500 mg, twice daily [1]
Maximum Tolerated Dose (MTD)	500 mg, twice daily (established as MTD) [1]
Dose-Limiting Toxicities (DLTs)	Grade 3 rash (n=2) and Grade 4 γ -glutamyltransferase (n=1) at 600 mg BID [1]
Most Common Adverse Events (G1-2)	Fatigue, diarrhea, nausea, and rash [1]
Administration	Orally with food [1]
Capsule Formulations	25 mg and 100 mg capsules [1]

Supporting Pharmacodynamic & Antitumor Activity

Proof-of-mechanism for the 500 mg BID dose was supported by several translational pharmacodynamic studies conducted in the trial [1]:

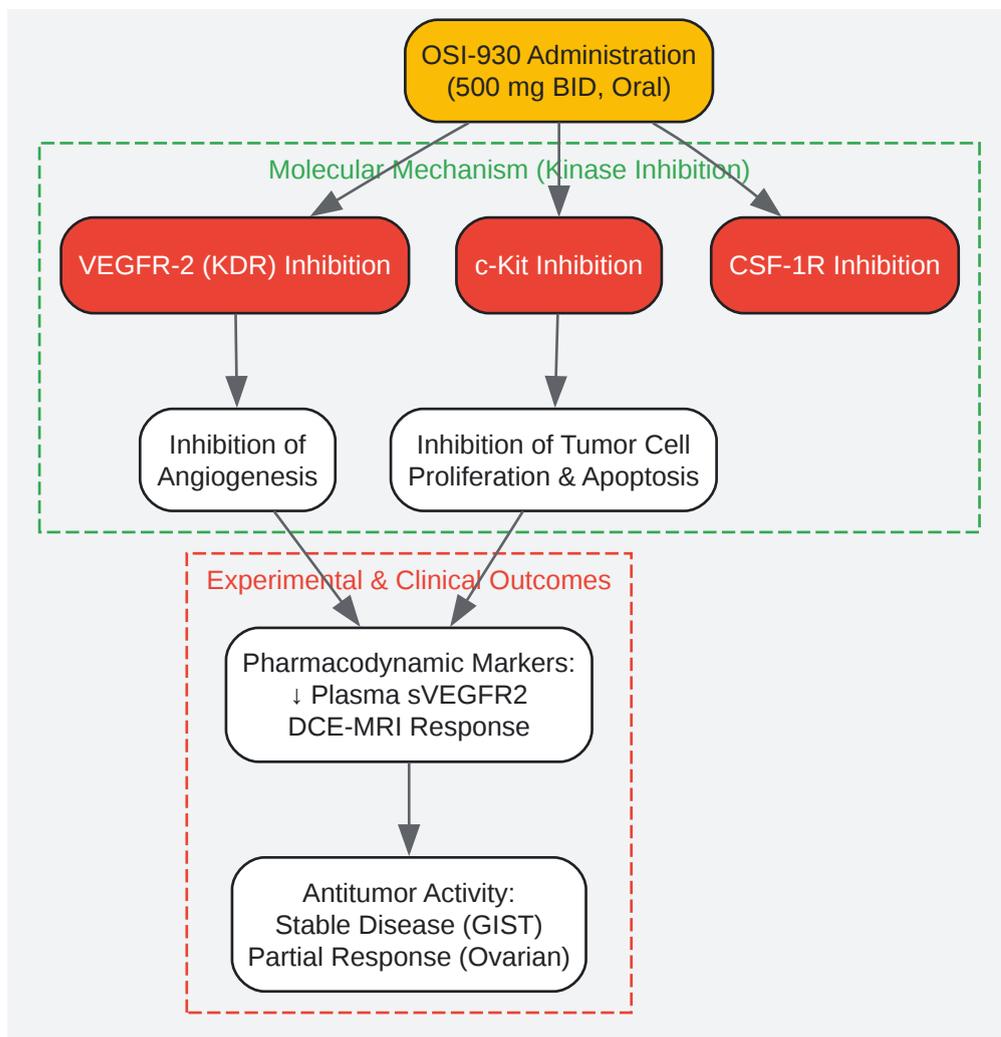
Assessment Method	Key Findings at Doses \geq 400 mg BID
Plasma sVEGFR2	Substantial decreases in soluble VEGFR2 levels were observed [1].
DCE-MRI	Anti-angiogenic activity was shown in 4 out of 6 assessed patients [1].
FDG-PET	Metabolic partial responses were seen in 4 out of 9 patients with GIST [1].
Antitumor Activity	RECIST partial response in advanced ovarian cancer (n=1); RECIST stable disease in imatinib-resistant GIST (11/19 patients, median duration 126 days) [1].

Mechanism of Action & Preclinical Profile

OSI-930 is a novel, potent, oral small-molecule receptor tyrosine kinase inhibitor. Its primary mechanism of action involves dual targeting of key pathways [2] [3]:

- **Inhibition of c-Kit:** Reduces cancer cell proliferation and induces apoptosis in tumors driven by Kit, such as gastrointestinal stromal tumors (GIST) [2].
- **Inhibition of VEGFR-2 (KDR):** Blocks angiogenesis, a critical process for tumor growth and metastasis, by targeting the VEGF signaling pathway in endothelial cells [2].

The following diagram illustrates the core mechanism of action of **OSI-930** and the logical path from its administration to its antitumor effects, as demonstrated in preclinical and clinical studies.



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Experimental Protocols for Research

For scientists conducting preclinical research with **OSI-930**, the following experimental details are relevant. The table below summarizes key in vitro and in vivo protocols from the literature [3].

Parameter	Experimental Details
In Vitro Kinase Assay (IC ₅₀)	KDR (VEGFR-2): 9 nM; c-Kit: 80 nM; CSF-1R: 15 nM; c-Raf: 41 nM [3].

Parameter	Experimental Details
Cell Proliferation Assay	Cell Lines: HMC-1 (c-Kit driven mast cell leukemia). Method: Cells seeded in 96-well plates, treated with OSI-930 (0-1 μ M) for 48 hours. Cell viability quantified using luminescent ATP-based assay (CellTiter-Glo) [3].
Apoptosis Assay	Method: Caspase 3/7 enzymatic activity measured in HMC-1 cells after 48-hour treatment with OSI-930. Reported EC ₅₀ of 34 nM [3].
In Vivo Administration	Formulation: Suspension in vehicle (e.g., CMC-Na). Dosage: \leq 200 mg/kg via oral gavage. Models: Human tumor xenografts in CD-1 nu/nu mice (e.g., HMC-1, COLO-205) [3].

Important Research Considerations

- **Trial Status:** The clinical development of **OSI-930** was discontinued after Phase I [4]. The information provided is for research purposes only.
- **Food Intake:** In the clinical trial, **OSI-930** was administered with food, which may impact bioavailability and should be controlled for in animal studies [1].
- **Formulation Change:** The manufacturing method for the active drug substance changed during the clinical trial (from screened to micronized material). Researchers should be aware that the formulation used could affect dissolution and absorption kinetics [1].

I hope these detailed application notes and protocols assist in your research on tyrosine kinase inhibitors. Should you require further information on specific assay methodologies, feel free to ask.

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References

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To cite this document: Smolecule. [OSI-930 dosing schedule 500 mg twice daily]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548158#osi-930-dosing-schedule-500-mg-twice-daily>]

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